2-(Trichloromethylsulfanyl)naphthalene
Description
2-(Trichloromethylsulfanyl)naphthalene is a naphthalene derivative substituted with a trichloromethylsulfanyl (-S-CCl₃) group at the 2-position of the naphthalene ring.
Properties
CAS No. |
91059-32-4 |
|---|---|
Molecular Formula |
C11H7Cl3S |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
2-(trichloromethylsulfanyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3S/c12-11(13,14)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
ZCKJEAOYHPXALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethylsulfanyl)naphthalene typically involves the introduction of a trichloromethylsulfanyl group to the naphthalene ring. One common method is the reaction of naphthalene with trichloromethylsulfanyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethylsulfanyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trichloromethylsulfanyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the substituent introduced.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction Products: Thiols are the primary products formed during reduction.
Scientific Research Applications
2-(Trichloromethylsulfanyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trichloromethylsulfanyl)naphthalene involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various products with different properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylnaphthalenes (1-Methylnaphthalene and 2-Methylnaphthalene)
- Chemical Structure : Unlike 2-(trichloromethylsulfanyl)naphthalene, methylnaphthalenes lack sulfur and chlorine atoms, featuring only a methyl (-CH₃) group.
- Toxicity: Acute Exposure: 2-Methylnaphthalene exhibits higher acute toxicity (oral LD₅₀ in rats: ~1,200 mg/kg) compared to 1-methylnaphthalene (~2,400 mg/kg) due to metabolic activation differences .
- Environmental Fate : Methylnaphthalenes are semi-volatile and prone to atmospheric oxidation, whereas the trichloromethylsulfanyl group in this compound likely increases environmental persistence due to reduced biodegradability .
Naphthalenethiols (1-Naphthalenethiol and 2-Naphthalenethiol)
- Reactivity : Naphthalenethiols (-SH group) are more nucleophilic than this compound, which has a stable thioether (-S-) linkage.
- Applications : 2-Naphthalenethiol is used in organic synthesis, while this compound may serve as an intermediate in agrochemicals or pharmaceuticals due to its electrophilic sulfur center .
- Toxicity : Thiols generally exhibit higher acute toxicity (e.g., 1-naphthalenethiol has an oral LD₅₀ of ~200 mg/kg in rats) compared to methylnaphthalenes, but data for the trichloromethylsulfanyl derivative remain speculative .
Sulfonated Naphthalenes (e.g., 2-Naphthalenesulfonyl Chloride)
- Chemical Properties : Sulfonyl chlorides are highly reactive electrophiles, whereas this compound is less reactive due to the absence of a sulfonate leaving group.
- Environmental Impact : Sulfonated naphthalenes are water-soluble and mobile in aquatic systems, but the trichloromethylsulfanyl derivative’s hydrophobicity may lead to bioaccumulation in sediments .
Data Tables
Table 1. Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Log P (Octanol-Water) | Melting Point (°C) |
|---|---|---|---|
| This compound* | ~277.5 | ~4.2 (estimated) | 80–85 (estimated) |
| 2-Methylnaphthalene | 142.2 | 3.86 | 34–36 |
| 2-Naphthalenethiol | 160.2 | 3.1 | 79–81 |
| 2-Naphthalenesulfonyl chloride | 226.7 | 2.8 | 74–78 |
*Estimated values based on structural analogs .
Research Findings and Gaps
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